molecular formula C7H11NO B2852187 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one CAS No. 73119-56-9

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one

Cat. No. B2852187
CAS RN: 73119-56-9
M. Wt: 125.171
InChI Key: ICJWQYASVMBUHL-UHFFFAOYSA-N
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Description

“3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one” is a nitroxide radical that can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . It can also serve as a starting material in the synthesis of nitroxide-based polyethers possessing charge transport properties .


Synthesis Analysis

A convenient preparative method has been developed for the assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from routinely available inexpensive synthetic precursors . This method involves base-assisted cyclization of 3-cyanoketones .

Scientific Research Applications

Synthesis of Pyrazoles

This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . The synthesis process involves cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This reaction has simple operation, metal-free catalysis, acid or base free catalysis .

Fluorescent Properties

1,3,5-trisubstituted-1H-pyrazoles show different colors in different solvents when the electron withdrawing group is attached to acetophenone . This property makes them useful in fluorescence studies .

Metal Ion Detection

Compound 5i, a derivative of 1,3,5-trisubstituted-1H-pyrazoles, has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .

Medicinal Applications

Pyrazoline derivatives, which can be synthesized using 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments.

Textile Industry

Triarylpyrazoline compounds, which can be synthesized from 3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one, have been used as fluorescent whitening agents in the textile industry .

High-Tech Applications

In recent years, the applications of triarylpyrazoline compounds in high-tech fields have been developed by leaps and bounds . They are used as laser dyes and fluorescent probes .

Preparation of 3,5-Diarylsubstituted 5-Hydroxy-1,5-Dihydro-2H-Pyrrol-2-Ones

3,5,5-Trimethyl-2,5-dihydro-1-pyrrol-2-one is used in the preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . These compounds are highly attractive for modern medicinal chemistry and often demonstrate a wide array of important biological activities .

Thermoelastic Properties Study

Poly(1,3,5-trimethyl-1,3,5-trivinyl cyclotrisiloxane, pV3D3), a material synthesized from an iCVD process, has its physical properties studied in detail using molecular dynamics simulations . This study helps in understanding the thermoelastic properties of pV3D3 .

properties

IUPAC Name

3,5,5-trimethyl-1H-pyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-4-7(2,3)8-6(5)9/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJWQYASVMBUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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